N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide - 851095-82-4

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Catalog Number: EVT-2995783
CAS Number: 851095-82-4
Molecular Formula: C19H23N3O2
Molecular Weight: 325.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a member of tetralins.

1. N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide []

  • Compound Description: This compound is a novel naphtho-furan derivative. It was synthesized and evaluated for its antimicrobial activity along with other related compounds. []

2. N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide []

  • Compound Description: This compound represents another novel naphtho-furan derivative synthesized and investigated for its antimicrobial activity. []

3. N-(5-(Alkylthio)-1,3,4‐oxadiazol‐2‐yl)methyl)benzamides []

  • Compound Description: This series of compounds were synthesized and evaluated as alkaline phosphatase inhibitors. The study highlighted the structure-activity relationship of these compounds, revealing that the alkyl chain length and substituents significantly influenced their inhibitory activity. []

4. N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides []

  • Compound Description: These compounds were synthesized and evaluated for their antitubercular activity. The study emphasized the impact of the electronic density distribution across the nitro-substituted heteroaromatic ring on the antitubercular activity. []

5. N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides []

  • Compound Description: These compounds were synthesized from (E)-2-aroylmethyl-3-(2-furyl) acrylohydrazides by reacting with tosylisocyanate. The reaction proceeded via acid-catalyzed cyclization. []

6. 5-[6-(5-mercapto- 1,3,4-oxadiazol-2-yl)pyridin-2-yl]-1,3,4-oxadiazole-2-thiol []

  • Compound Description: This compound served as a tridentate ligand in the study to form complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The ligand and its metal complexes were then evaluated for their antimicrobial activities. []

7. N‐[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides []

  • Compound Description: These acetamides containing a substituted‐1,3,4‐oxadiazole were synthesized and examined for their local anesthetic potential using rabbit corneal reflex and guinea pig wheal derm methods. []

8. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: This compound is an energetic material precursor characterized by NMR, IR, DSC, and X-ray crystallography. []

9. N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives []

  • Compound Description: These derivatives were synthesized and investigated for their in vitro anticancer activity against human tumor cell lines representing cervical, liver, and breast cancers. []

10. N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

  • Compound Description: These oxadiazole analogs were synthesized and evaluated for their antiproliferative and antimicrobial activities. []

11. N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines []

  • Compound Description: These compounds were synthesized and screened for their antimicrobial and antioxidant activities. []

12. N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide []

  • Compound Description: This compound acted as an ancillary ligand in iridium complexes. The study aimed to understand the photophysical and charge transportation properties of these complexes. []

13. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: This compound is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor. It displayed an improved therapeutic index compared to earlier generation PDE4 inhibitors in preclinical studies. []

14. N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives []

  • Compound Description: This series of pyridine derivatives were synthesized and tested for their antibacterial and antifungal activities. []

15. 2-Chloro-N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)Acetamide Clubbed Substituted 5-Phenyl-1,3,4-Oxadiazole-2-Thiol []

  • Compound Description: This compound was synthesized and tested for its antitubercular activity against Mycobacterium tuberculosis H37Rv. []

16. N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives []

  • Compound Description: This series of compounds was designed using a molecular hybridization approach, aiming to develop multifunctional agents for treating Alzheimer's disease. The compounds were tested for their inhibitory activity against hAChE, hBChE, hBACE-1, and Aβ aggregation. []

17. N-(5-Halogen-1,3,4-Oxadiazol-2-yl)arylcarbonsäureamide []

  • Compound Description: These compounds are described as herbicides in the patent. They feature various substituents on the aryl and oxadiazole rings, influencing their herbicidal activity. []

18. 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles []

  • Compound Description: This series of compounds were synthesized and assessed for their antioxidant and antimicrobial activities. The study also explored the quantitative structure-activity relationships (QSAR) and performed molecular docking studies. []

19. N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl Urea [, ]

  • Compound Description: This compound is a novel insect-growth regulator (IGR) whose crystal structure has been determined. The urea linkage is coplanar with an intramolecular hydrogen bond, forming a four-ring system. [, ]

20. 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

  • Compound Description: This research focuses on a new, thermodynamically stable crystalline modification of the title compound, which exhibits improved stability in suspension formulations. []

21. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, belongs to the monoclinic space group P21. The crystal packing is stabilized by C—H⋯N and C—H⋯O interactions. []

22. 5-Amino-6-aryl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-2-thioxo-1,3-thiazin-4-ones []

  • Compound Description: This study presents a new route for synthesizing these compounds. The method involves a Michael-type addition of N-(5-aryl-1,3,4-oxadiazol-2-yl)dithiocarbamic acids to 4-arylidene-2-phenyl-5-oxazolones, followed by ring transformation. []

23. N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines []

  • Compound Description: These novel 7-substituted 6,14-ethenomorphinane derivatives were synthesized and characterized using spectroscopic methods. These compounds feature a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7) with (S)-configuration (7α). []

24. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []

  • Compound Description: This study reports the synthesis and characterization of a series of these compounds. Their antibacterial potential and cytotoxicity were evaluated. []

25. N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate []

  • Compound Description: This compound, synthesized via CoII-catalyzed synthesis, features a symmetric N⋯H+⋯N unit, as revealed by its crystal structure. []

26. N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: A novel synthetic route for these derivatives was established and the compounds were characterized. Their antimicrobial activity against S. aureus, E. coli, and C. albicans was evaluated. Molecular docking studies were also conducted against Mtb MurB (PDB ID: 5JZX). []

27. N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide []

  • Compound Description: This compound and its enantiomers were synthesized and characterized as potent and selective α1A receptor agonists. []

28. 2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole []

  • Compound Description: This compound was synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies were also conducted. []

29. Ethyl ({5-[5′-(2-ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate []

  • Compound Description: The crystal structure of this compound was determined using X-ray crystallography, revealing the molecule's conformation and intermolecular interactions. []

30. 2-Chloro-5-{[5-(4-pyrid­yl)-1,3,4-oxa­diazol-2-yl]sulfanylmeth­yl}pyridine []

  • Compound Description: The crystal structure of this compound, solved using X-ray diffraction, revealed the spatial arrangement of the molecule and the intermolecular interactions contributing to its packing. []

31. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Its preclinical characterization and structure-activity relationship studies highlighted its potential as a therapeutic candidate for treating inflammatory diseases. []

32. N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas []

  • Compound Description: This series of thiourea derivatives were synthesized from 2-amino-5-aryl-1,3,4-oxadiazoles and their structures were confirmed by spectroscopic analyses. []

33. N′-(5-aryl-1,3,4-oxadiazol-2-yl) Furoylthioureas []

  • Compound Description: These acylthiourea derivatives, containing furoyl and 5-aryl-1,3,4-oxadiazol-2-amino-yl moieties, were prepared and evaluated for their fungicidal activities. []

34. Methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium, Na(CH4O)(C15H9N4O4) []

  • Compound Description: This sodium complex featuring a Schiff base ligand derived from a 1,3,4-oxadiazole derivative was structurally characterized using X-ray crystallography. []

35. Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)] []

  • Compound Description: This tetranuclear sodium complex, bridged by four Schiff base anions derived from a 1,3,4-oxadiazole derivative, was structurally characterized by X-ray crystallography. []

36. Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide-κ2N,O]zinc(II), Zn(C16H12N3O2)2(H2O), C32H26N6O5Zn []

  • Compound Description: The crystal structure of this zinc complex, featuring a 1,3,4-oxadiazole-based ligand, was determined using X-ray crystallography, revealing its molecular structure and coordination geometry. []

37. N-[(1,3,4-Oxadiazol-2-yl) Methyl] Benzamines []

  • Compound Description: A series of substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines were synthesized and evaluated for their antiproliferative and antioxidant activities. []

38. 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol []

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, provides information on its molecular geometry and packing interactions. []

39. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

  • Compound Description: This study presents the synthesis and characterization of a novel series of bi-heterocyclic propanamides designed as potent urease inhibitors with low cytotoxicity. []

40. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its metabolism was investigated in various species. []

41. 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, provided insights into its molecular conformation and intermolecular interactions. []

42. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) []

  • Compound Description: VNI is an inhibitor of protozoan CYP51 that cures Chagas disease. The study focused on designing and synthesizing VNI derivatives targeting fungal infections by inhibiting fungal CYP51. []

43. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline []

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography, providing details on its molecular conformation and crystal packing. []

44. Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II) []

  • Compound Description: This copper(II) complex, containing a 1,3,4-oxadiazole-based ligand, was synthesized and structurally characterized by X-ray crystallography. []

Properties

CAS Number

851095-82-4

Product Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C19H23N3O2

Molecular Weight

325.412

InChI

InChI=1S/C19H23N3O2/c23-17(14-7-2-1-3-8-14)20-19-22-21-18(24-19)16-11-10-13-6-4-5-9-15(13)12-16/h10-12,14H,1-9H2,(H,20,22,23)

InChI Key

SXHGZODTZKJJSW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.